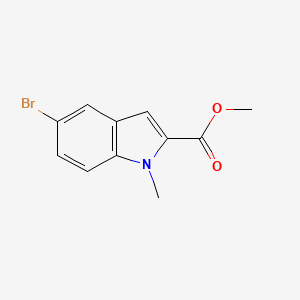

Methyl 5-bromo-1-methylindole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-bromo-1-methylindole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This compound, specifically, is characterized by a bromine atom at the 5-position, a methyl group at the 1-position, and a carboxylate ester at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-1-methylindole-2-carboxylate typically involves the bromination of 1-methylindole followed by esterification. One common method includes:

Bromination: The starting material, 1-methylindole, is treated with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature to yield 5-bromo-1-methylindole.

Esterification: The brominated product is then subjected to esterification using methanol and a catalyst like sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-methylindole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

Substitution: Formation of 5-substituted indole derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 5-bromo-1-methylindole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-bromo-1-methylindole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carboxylate ester group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Methyl indole-5-carboxylate: Lacks the bromine atom, leading to different reactivity and biological activity.

5-Bromo-1-methylindole: Lacks the carboxylate ester group, affecting its solubility and chemical properties.

5-Bromoindole-2-carboxylate: Lacks the methyl group at the 1-position, influencing its steric and electronic properties.

Uniqueness

Methyl 5-bromo-1-methylindole-2-carboxylate is unique due to the combination of the bromine atom, methyl group, and carboxylate ester, which collectively contribute to its distinct chemical reactivity and potential biological activities.

Biological Activity

Methyl 5-bromo-1-methylindole-2-carboxylate is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, including case studies and research findings.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a bromine atom at the 5-position of the indole ring and a methyl ester at the carboxylic acid position. This unique substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs.

The biological activity of this compound is attributed to its interaction with multiple molecular targets. It has been shown to affect various biochemical pathways, including:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as matrix metalloproteinases (MMPs), which play a critical role in extracellular matrix degradation and tumor progression.

- Cell Cycle Regulation : It induces cell cycle arrest, particularly at the G2/M phase, leading to apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, contributing to its cytotoxic effects against cancer cells .

Anticancer Properties

This compound has demonstrated potent anticancer activity across various cancer cell lines. In vitro studies revealed:

- Growth Inhibition : The compound exhibited significant growth inhibition in multiple cancer types, with IC50 values ranging from 1.68 μM to over 10 μM depending on the cell line tested .

- Mechanistic Insights : Molecular docking studies indicate that it binds effectively to key proteins involved in cell proliferation and survival pathways, such as EGFR tyrosine kinase and tubulin .

Antimicrobial Activity

The compound also showcases promising antimicrobial properties:

- Antiviral Effects : It has been reported to inhibit viral replication in various models, indicating potential use in antiviral drug development .

- Antibacterial Activity : Its efficacy against drug-resistant bacterial strains has been highlighted, making it a candidate for combating antibiotic resistance .

Case Studies

Several studies have documented the biological efficacy of this compound:

- Study on Cancer Cell Lines :

- Antimicrobial Evaluation :

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Anticancer IC50 (μM) | Antimicrobial Activity |

|---|---|---|

| This compound | 1.68 - 10 | Yes |

| Methyl 5-methoxy-1H-indole-3-carboxylate | 3.28 | Moderate |

| Ethyl 5-bromo-1-methylindole-2-carboxylate | >10 | Yes |

Properties

IUPAC Name |

methyl 5-bromo-1-methylindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-13-9-4-3-8(12)5-7(9)6-10(13)11(14)15-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRZAWMOFSHAPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.